molecular formula C12H15NO2 B2584927 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] CAS No. 2172503-62-5

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane]

Cat. No.: B2584927
CAS No.: 2172503-62-5
M. Wt: 205.257
InChI Key: DTPQOLDZVVITGV-UHFFFAOYSA-N
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Description

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes with 2-aminophenol and dimedone . The reaction conditions often require the use of a deep eutectic solvent, such as choline chloride and urea, to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spiro compounds.

Scientific Research Applications

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes and receptors, leading to modulation of biological processes. Further research is needed to fully understand the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] is unique due to its specific spiro structure and the presence of both oxazepine and oxolane rings

Properties

IUPAC Name

spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-oxolane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-4-11-10(3-1)7-13-8-12(15-11)5-6-14-9-12/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPQOLDZVVITGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNCC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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